Cas no 214541-35-2 (1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid)

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
- CCCIZOONJWEKRR-UHFFFAOYSA-N
- 1-(4-fluorophenyl)-1H-triazole-4-carboxylic acid
- ALBB-031933
- SCHEMBL2330243
- AKOS005712004
- 1-(4-fluoro-phenyl)-1H-[1,2,3]triazole-4-carboxylic acid
- 1-(4-fluorophenyl)triazole-4-carboxylic Acid
- DB-420706
- MFCD10696373
- LS-11668
- STL081204
- EN300-64341
- 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylicacid
- Z336085818
- G44591
- 214541-35-2
- AB57181
- 858-318-8
- 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- PIA54135
-
- インチ: InChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15)
- InChIKey: CCCIZOONJWEKRR-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)F
計算された属性
- 精确分子量: 207.04440460g/mol
- 同位素质量: 207.04440460g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 68Ų
じっけんとくせい
- Color/Form: No data avaiable
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F590280-250mg |
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid |
214541-35-2 | 250mg |
$ 365.00 | 2022-06-05 | ||
Enamine | EN300-64341-10.0g |
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
214541-35-2 | 95.0% | 10.0g |
$2024.0 | 2025-03-21 | |
1PlusChem | 1P01A9NL-1g |
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
214541-35-2 | 95% | 1g |
$637.00 | 2025-03-04 | |
A2B Chem LLC | AV57889-50mg |
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
214541-35-2 | 95% | 50mg |
$128.00 | 2024-01-01 | |
1PlusChem | 1P01A9NL-2.5g |
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
214541-35-2 | 95% | 2.5g |
$1197.00 | 2025-03-04 | |
1PlusChem | 1P01A9NL-250mg |
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
214541-35-2 | 95% | 250mg |
$280.00 | 2025-03-04 | |
1PlusChem | 1P01A9NL-10g |
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
214541-35-2 | 95% | 10g |
$2564.00 | 2023-12-19 | |
abcr | AB561678-5g |
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid; . |
214541-35-2 | 5g |
€1277.00 | 2024-08-02 | ||
abcr | AB561678-10g |
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid; . |
214541-35-2 | 10g |
€1837.00 | 2024-08-02 | ||
abcr | AB561678-1g |
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid; . |
214541-35-2 | 1g |
€477.00 | 2024-08-02 |
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
10. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acidに関する追加情報
Comprehensive Analysis of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS No. 214541-35-2)
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS No. 214541-35-2) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This triazole derivative is characterized by its unique molecular structure, combining a fluorophenyl group with a carboxylic acid-functionalized triazole ring. Its structural features make it a versatile intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
The growing interest in 1,2,3-triazole-based compounds stems from their stability, hydrogen-bonding capacity, and metabolic resistance, which are critical in drug design. Researchers are increasingly exploring its applications in click chemistry and bioconjugation, driven by the demand for efficient small-molecule probes in proteomics and diagnostics. A recent study highlighted its role as a precursor for fluorescence labeling reagents, aligning with the trend toward precision medicine tools.
From a synthetic chemistry perspective, the 4-carboxylic acid moiety in this compound offers excellent reactivity for amide coupling reactions, a feature frequently leveraged in peptide mimetics development. Its fluorine substituent enhances lipophilicity and bioavailability, addressing common challenges in CNS drug delivery—a hot topic in neurodegenerative disease research. Industry reports suggest its utility in optimizing covalent inhibitors, especially for targets like BTK and EGFR.
Environmental and regulatory considerations are also shaping the discourse around this chemical. With the FDA emphasizing green chemistry principles, synthetic routes for 214541-35-2 now prioritize solvent-free cyclization and catalytic methods. Analytical techniques such as LC-MS and NMR are essential for quality control, reflecting the pharmaceutical industry’s focus on impurity profiling.
Market analysts note rising procurement inquiries for fluorinated triazoles, correlating with increased R&D in antiviral therapies—particularly for RNA viruses. The compound’s potential in metal-organic frameworks (MOFs) for gas storage further diversifies its industrial relevance. Patent landscapes reveal its incorporation in OLED materials, capitalizing on the fluorine atom’s electron-withdrawing properties.
For researchers handling 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid, proper storage at 2-8°C under inert atmosphere is recommended to preserve its stability. Technical FAQs often address its solubility profile (DMSO > water) and compatibility with Pd-catalyzed cross-coupling reactions. These practical insights are crucial for experimental reproducibility, a key concern in high-throughput screening workflows.
Emerging applications include its use as a building block for PROTAC degraders, a revolutionary approach in targeted protein degradation. Its logP value (~1.8) and pKa (~4.2) make it particularly valuable in structure-activity relationship (SAR) studies. As the scientific community seeks fragment-based drug discovery solutions, this compound’s balanced polarity and modularity position it as a strategic asset in medicinal chemistry.
214541-35-2 (1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid) Related Products
- 1968000-75-0(Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-)
- 23088-42-8((±)-(1-Bromoethyl-2,2,2-d3)benzene)
- 2228581-07-3((3-bromopyridin-2-yl)methanesulfonyl fluoride)
- 2228279-88-5(2-methyl-4-(1-methylcyclohexyl)butan-2-amine)
- 1936404-77-1(2-amino-3-chloro-4-methoxybenzonitrile)
- 1935239-97-6(4-(Oxolan-3-yl)oxane-4-carbaldehyde)
- 1334006-94-8(3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid)
- 869071-49-8(N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide)
- 2137450-77-0(5-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)pentanamide)
- 1353975-01-5(2-(1-acetylpiperidin-3-yl)methoxyacetic acid)
